BenchChemオンラインストアへようこそ!

2-Chloro-5-methoxyquinazoline

Nucleophilic aromatic substitution Quinazoline derivatization Regioselectivity

2-Chloro-5-methoxyquinazoline (CID 71302498, CAS 1253654-39-5; molecular formula C₉H₇ClN₂O, MW 194.62 g·mol⁻¹) is a heterocyclic building block that combines a nucleophilic‐aromatic‐substitution (SNAr)–competent chlorine at C2 with a methoxy group uniquely positioned at C5 of the quinazoline bicyclic core. Unlike the more extensively exploited 6,7‑dimethoxyquinazoline congeners that dominate the EGFR‐inhibitor landscape, the 5‑methoxy substitution pattern steers the pharmacophore toward Src‐family non‑receptor tyrosine kinases – a selectivity feature documented in the patent literature.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B11901418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxyquinazoline
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=NC=C21)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-8-4-2-3-7-6(8)5-11-9(10)12-7/h2-5H,1H3
InChIKeyYQXVLBYNMDBGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxyquinazoline – A 5-Substituted Quinazoline Scaffold for Src-Directed Kinase Inhibitor Synthesis


2-Chloro-5-methoxyquinazoline (CID 71302498, CAS 1253654-39-5; molecular formula C₉H₇ClN₂O, MW 194.62 g·mol⁻¹) is a heterocyclic building block that combines a nucleophilic‐aromatic‐substitution (SNAr)–competent chlorine at C2 with a methoxy group uniquely positioned at C5 of the quinazoline bicyclic core . Unlike the more extensively exploited 6,7‑dimethoxyquinazoline congeners that dominate the EGFR‐inhibitor landscape, the 5‑methoxy substitution pattern steers the pharmacophore toward Src‐family non‑receptor tyrosine kinases – a selectivity feature documented in the patent literature [1]. The compound is commercially supplied at ≥97 % purity (HPLC) and serves as a single‑point‑derivatization intermediate for medicinal chemistry campaigns that require regioisomerically defined quinazoline cores.

Why 2-Chloro-5-methoxyquinazoline Cannot Be Replaced by Its 6‑Methoxy or 7‑Methoxy Regioisomers


Generic substitution with a 2‑chloro‑6‑methoxy‑ or 2‑chloro‑7‑methoxyquinazoline is not functionally equivalent because the position of the methoxy group is a primary determinant of kinase‑selectivity output. Patent disclosures explicitly state that 5‑substituted quinazolines (including the 5‑methoxy series) are inhibitors of Src‑family non‑receptor tyrosine kinases, whereas quinazolines substituted at the 6‑ and 7‑positions exhibit superior activity against EGFR [1]. Moreover, the electron‑donating character of the substituent changes with position – a 5‑methoxy group exhibits a Hammett σₘ of +0.12 (inductively electron‑withdrawing), while a 6‑methoxy group has σₚ = –0.27 (resonance electron‑donating) – altering the electron density at the C2 reaction centre and thus the SNAr reactivity that underpins downstream derivatisation [2]. Consequently, interchanging regioisomers risks both a shift in kinase selectivity and unpredictable synthetic behaviour, directly affecting lead‑optimisation timelines and intellectual‑property positioning.

Quantitative Differentiation Evidence for 2-Chloro-5-methoxyquinazoline vs. Closest Analogues


SNAr Site Selectivity – Single C2 Leaving Group vs. 2,4‑Dichloro Competition

In 2‑chloro‑5‑methoxyquinazoline the chlorine at C2 is the sole SNAr‑competent leaving group, as the C4 position is unsubstituted. By contrast, the widely used intermediate 2,4‑dichloroquinazoline exhibits competitive reactivity at two positions: C4 is displaced under mild conditions (0–5 °C, 2 h) while C2 requires harsher conditions (reflux in isopropanol, ∼80 °C, 1 h) [1]. The absence of a C4 leaving group in 2‑chloro‑5‑methoxyquinazoline eliminates the risk of regioisomeric product mixtures during amine coupling, reducing purification burden and improving atom economy in parallel synthesis campaigns [1][2].

Nucleophilic aromatic substitution Quinazoline derivatization Regioselectivity

Kinase Selectivity – 5‑Methoxy Substituent Favours Src‑Family Over EGFR

Patent literature establishes that introducing a substituent at the quinazoline C5 position shifts kinase inhibition away from EGFR and toward Src‑family kinases [1]. Consistent with this SAR, AZM475271 – a clinical‑stage Src inhibitor that contains the 2‑chloro‑5‑methoxyaniline pharmacophore structurally derived from 2‑chloro‑5‑methoxyquinazoline – potently inhibits c‑Src (IC₅₀ = 0.01 μM), Lck (IC₅₀ = 0.03 μM), and c‑Yes (IC₅₀ = 0.08 μM) . In contrast, the 6,7‑dimethoxyquinazoline‑based EGFR inhibitor gefitinib shows an EGFR IC₅₀ of 0.033 μM but is not reported as a potent Src inhibitor. Although the comparison is cross‑series, the selectivity principle is anchored in the patent disclosure that 5‑substitution intrinsically disfavours EGFR binding while enabling Src engagement [1].

Src kinase inhibition EGFR kinase inhibition Quinazoline structure–activity relationship (SAR)

Hammett Electronic Parameter – 5‑OCH₃ (σₘ) vs. 6‑OCH₃ (σₚ) for Reactivity Tuning

The methoxy group at the quinazoline C5 position (σₘ = +0.12) exerts an inductively electron‑withdrawing effect when considered relative to the pyrimidine ring, whereas the same substituent at C6 (σₚ = –0.27) acts as a resonance electron donor [1]. This 0.39‑unit shift in the Hammett constant translates to a measurably different electron density at the C2 carbon that undergoes SNAr, affecting reaction rates and selectivity in nucleophilic displacement. The net result is that 2‑chloro‑5‑methoxyquinazoline can exhibit distinct kinetic behaviour in coupling reactions compared with its 6‑methoxy or 7‑methoxy counterparts [1].

Hammett constant Electronic effects Nucleophilic aromatic substitution kinetics

Procurement‑Driven Application Scenarios for 2-Chloro-5-methoxyquinazoline


Src Family Kinase Inhibitor Lead Generation

Medicinal chemistry teams targeting Src‑family kinases (c‑Src, Lck, c‑Yes, Fyn) can employ 2‑chloro‑5‑methoxyquinazoline as the key intermediate for constructing 4‑anilinoquinazoline inhibitors that carry the 2‑chloro‑5‑methoxyaniline pharmacophore. The demonstrated sub‑micromolar Src potency of AZM475271 (c‑Src IC₅₀ = 0.01 μM) and the patent‑established selectivity principle that C5 substitution disfavours EGFR engagement [1] together support its use in programmes seeking to avoid EGFR‑mediated toxicity and explore non‑receptor tyrosine kinase oncology targets such as pancreatic and breast cancer metastasis .

Single‑Site SNAr Derivatization for Parallel Library Synthesis

Because the compound bears only one SNAr‑reactive chlorine (C2), it is ideally suited for high‑throughput amination or alkoxylation without the regioselectivity complications that accompany 2,4‑dichloroquinazoline. As demonstrated in the literature, displacement of the C2 chlorine with primary or secondary amines proceeds cleanly under reflux conditions [2], enabling the rapid generation of structurally diverse quinazoline libraries for kinase profiling or phenotypic screening.

Regioisomeric Chemical Probe Design for Selectivity Profiling

Because the Hammett electronic character of a 5‑methoxy group (σₘ = +0.12) differs from that of a 6‑methoxy (σₚ = –0.27) [3], 2‑chloro‑5‑methoxyquinazoline can serve as a matched‑pair comparator in cellular target‑engagement studies. Synthesizing matched pairs that differ only in methoxy position enables researchers to deconvolute the contribution of electronic effects to kinase selectivity and cellular permeability, supporting rigorous SAR analysis and patent drafting.

Src‑Selective In‑Vivo Probe Development

AZM475271, which is built on the 2‑chloro‑5‑methoxyaniline substructure accessible from 2‑chloro‑5‑methoxyquinazoline, has demonstrated oral activity, tumour‑growth inhibition, and microvessel‑density reduction in xenograft models when combined with gemcitabine . Procurement of the 5‑methoxy building block therefore enables the synthesis of in‑vivo‑compatible Src probes that can recapitulate these pharmacodynamic endpoints, facilitating translational studies in pancreatic and other Src‑dependent tumour models.

Quote Request

Request a Quote for 2-Chloro-5-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.